molecular formula C21H23NO3 B2906396 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE CAS No. 1448045-75-7

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE

Cat. No.: B2906396
CAS No.: 1448045-75-7
M. Wt: 337.419
InChI Key: OLXIKQTVKQHBEZ-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide (CAS 1448045-75-7) is a synthetic benzofuran derivative with the molecular formula C21H23NO3 and a molecular weight of 337.4 g/mol . The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in natural products and bioactive molecules . Benzofuran-based compounds have demonstrated tremendous application potential across various therapeutic areas, including as antitumor, anti-inflammatory, and antimicrobial agents, making them a continuous focus of research and development . For instance, certain benzofuran derivatives have been identified to exhibit significant antitumor activity, with structure-activity relationship (SAR) studies linking their electronic properties to biological efficacy . Other research highlights the antimicrobial potential of novel benzofuran compounds against strains like Staphylococcus aureus and Candida albicans . This compound serves as a valuable chemical tool for researchers exploring the properties of benzofuran derivatives, investigating their mechanisms of action, and evaluating their potential in various biological assays. The product is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-17(15-8-4-3-5-9-15)21(24)22-13-12-18(23)20-14-16-10-6-7-11-19(16)25-20/h3-11,14,17-18,23H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXIKQTVKQHBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the coupling with phenylbutanamide. Common synthetic methods for benzofuran derivatives include:

Industrial Production Methods

Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as:

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Hydroxamic Acid and Amide Families

The compound shares functional and structural similarities with several amides and hydroxamic acids synthesized in prior studies (). Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Functional Groups Potential Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide Benzofuran + hydroxypropyl 2-phenylbutanamide Amide, hydroxyl, aromatic Hypothetical antioxidant/ligand
N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) Phenylpropanamide Benzhydryl, hydroxyureido Amide, urea, hydroxyl Antioxidant (DPPH assay)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Cyclohexanecarboxamide 4-chlorophenyl, cyclohexane Hydroxamic acid, halogen Metal chelation/antioxidant
Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid Taxane ester Butanoylamino, phenylpropanoic acid Ester, amide, hydroxyl Anticancer (taxane derivative)
Key Observations:

Benzofuran vs.

Amide vs.

Functional Implications

  • Antioxidant Potential: Hydroxamic acids (e.g., compounds 6–10) exhibit radical scavenging activity in DPPH assays, suggesting that the target compound’s hydroxyl and amide groups may confer similar properties .
  • Biological Targeting : The benzofuran moiety is associated with kinase inhibition and anti-inflammatory activity in literature, contrasting with Baccatin III esters’ microtubule-stabilizing effects .

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide is a synthetic compound that incorporates a benzofuran moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran ring, a hydroxypropyl group, and a phenylbutanamide structure. The presence of these functional groups contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Benzofuran derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Benzofurans have shown significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives possess minimum inhibitory concentrations (MIC) that indicate potent activity against Mycobacterium tuberculosis and other bacterial strains .
  • Antitumor Activity : Studies indicate that benzofuran compounds can inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated growth inhibition in various cancer cell lines, with GI50 values indicating their potency .
  • Anti-inflammatory Effects : The anti-inflammatory properties of benzofurans are well-documented. They modulate inflammatory pathways and have been shown to reduce cytokine production in vitro .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression by binding to their active sites .
  • Receptor Modulation : It may also act on various receptors involved in pain and inflammation pathways, contributing to its analgesic effects .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of benzofuran derivatives:

  • Antimycobacterial Activity : A study synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. Compounds with specific substitutions on the benzofuran ring exhibited promising antimycobacterial activity with low cytotoxicity towards mammalian cells .
  • Cancer Cell Inhibition : Research has shown that certain benzofuran derivatives can significantly inhibit cell growth in different cancer types. For example, one compound demonstrated an inhibition rate exceeding 70% against lung and colon cancer cell lines at concentrations as low as 10 μM .

Data Summary Table

Biological ActivityCompound TestedMethodResult
AntimicrobialBenzofuran DerivativesMIC AssayMIC as low as 2 μg/mL against M. tuberculosis
AntitumorVarious BenzofuransGI50 AssayGI50 values < 5 μM in multiple cancer cell lines
Anti-inflammatoryBenzofuran DerivativesCytokine AssaySignificant reduction in TNF-alpha levels

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenylbutanamide, and what parameters critically influence yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions starting with benzofuran derivatives. Key steps include:

  • Functionalization of the benzofuran core with a hydroxypropyl group via nucleophilic substitution or Grignard reactions.
  • Coupling with a phenylbutanamide moiety using carbodiimide-mediated amidation or activated ester intermediates.
    • Critical Parameters : Reaction temperature (60–80°C for amidation), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to carboxylic acid). Catalysts like DMAP improve coupling efficiency .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks to verify the benzofuran aromatic protons (δ 6.8–7.5 ppm), hydroxypropyl -OH (δ 2.5–3.5 ppm), and phenylbutanamide carbonyl (δ ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
  • HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect by-products .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

  • Methodology :

  • Antimicrobial Activity : Agar well diffusion assay against Gram-negative bacteria (e.g., E. coli) with zone-of-inhibition comparisons to standard antibiotics.
  • Antitubercular Screening : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting MIC values (µg/mL).
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 and selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodology :

  • Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., Grignard additions) to prevent side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for regioselective benzofuran functionalization.
  • Continuous Flow Reactors : Improve scalability and reduce impurities via precise mixing and residence time control .

Q. What computational strategies predict binding affinity with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or acetylcholinesterase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations).
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data .

Q. How should researchers address discrepancies in bioactivity data across experimental models?

  • Methodology :

  • Orthogonal Assays : Validate antimicrobial results with broth microdilution alongside agar diffusion.
  • Impurity Profiling : Use LC-MS to identify and quantify by-products (e.g., unreacted intermediates) that may skew bioactivity.
  • Cross-Laboratory Replication : Collaborate with independent labs to confirm findings under standardized protocols .

Q. Which structural analogs demonstrate improved pharmacological profiles, and what modifications are impactful?

  • Methodology :

  • SAR Studies : Compare analogs with substituents on the benzofuran (e.g., methyl vs. bromo) or phenylbutanamide (e.g., nitro vs. methoxy).
  • Key Findings : Electron-deficient phenyl groups enhance antimicrobial activity, while bulky substituents on the hydroxypropyl chain reduce cytotoxicity .

Q. What enzyme inhibition assays are suitable for mechanistic studies?

  • Methodology :

  • Acetylcholinesterase Inhibition : Ellman’s assay measuring thiocholine production at 412 nm.
  • COX-2 Inhibition : ELISA-based quantification of prostaglandin E2 reduction.
  • Kinetic Analysis : Determine inhibition constants (Ki) via Lineweaver-Burk plots .

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